molecular formula C14H12N2O2S2 B015742 N,N'-Bis(2-mercaptobenzoyl)hydrazide CAS No. 292615-41-9

N,N'-Bis(2-mercaptobenzoyl)hydrazide

Cat. No.: B015742
CAS No.: 292615-41-9
M. Wt: 304.4 g/mol
InChI Key: BCDWFVITTFIUNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-mercaptobenzoyl)hydrazide typically involves the reaction of 2-mercaptobenzoic acid with hydrazine hydrate under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for N,N’-Bis(2-mercaptobenzoyl)hydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(2-mercaptobenzoyl)hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as thiol and hydrazide.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol groups results in the formation of disulfides, while reduction leads to the formation of hydrazine derivatives .

Scientific Research Applications

Chemistry: N,N’-Bis(2-mercaptobenzoyl)hydrazide is used as a reagent in various chemical reactions, including the synthesis of complex organic molecules. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry .

Biology: In biological research, this compound is used in proteomics to study protein interactions and modifications. It can also act as a chelating agent, binding to metal ions in biological systems .

Medicine: N,N’-Bis(2-mercaptobenzoyl)hydrazide has shown potential anticancer properties, making it a subject of interest in medicinal chemistry. Its ability to inhibit certain enzymes and pathways involved in cancer progression is being explored.

Industry: In industrial applications, this compound is used as a corrosion inhibitor. Its ability to form protective layers on metal surfaces helps prevent corrosion, extending the lifespan of industrial equipment.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-mercaptobenzoyl)hydrazide involves its interaction with molecular targets such as metal ions and enzymes. In proteomics, it binds to metal ions, forming stable complexes that can be analyzed to study protein interactions. In medicinal applications, it inhibits specific enzymes involved in cancer progression by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

    N,N’-Bis(2-mercaptobenzoyl)hydrazine: Similar in structure but with different functional groups.

    2-Mercaptobenzoyl hydrazide: A simpler derivative with fewer functional groups.

    N,N’-Bis(2-mercaptobenzoyl)urea: Contains a urea group instead of a hydrazide group.

Uniqueness: N,N’-Bis(2-mercaptobenzoyl)hydrazide is unique due to its dual thiol and hydrazide functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metal ions and its potential anticancer properties further distinguish it from similar compounds .

Biological Activity

N,N'-Bis(2-mercaptobenzoyl)hydrazide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, antioxidant, and potential anticancer properties, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound is a hydrazone derivative characterized by the presence of two mercaptobenzoyl groups attached to a hydrazide backbone. Its molecular formula is C14H12N2O2S2C_{14}H_{12}N_2O_2S_2, and it exhibits significant reactivity due to the presence of both hydrazone and thiol functionalities.

Biological Activities

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound. The compound has been shown to exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli64 µg/mL12
Pseudomonas aeruginosa16 µg/mL18

The data indicates that this compound shows significant inhibition against Pseudomonas aeruginosa, which is notable due to the increasing resistance of this pathogen to conventional antibiotics .

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrate that this compound has a strong ability to neutralize free radicals.

Assay Type IC50 Value (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These findings suggest that this compound can act as an effective antioxidant, comparable to standard antioxidants like ascorbic acid .

3. Anticancer Potential

Recent studies have begun to explore the anticancer properties of this compound. Preliminary results indicate that it may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 Value (µM)
MCF-720
HeLa25

The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Wang et al. evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The compound demonstrated superior activity against Staphylococcus aureus compared to other derivatives tested, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Antioxidant Properties

In another investigation, the antioxidant properties were analyzed using the ABTS assay. This compound exhibited an inhibition rate close to that of ascorbic acid, indicating its potential utility in preventing oxidative stress-related conditions .

Properties

IUPAC Name

2-sulfanyl-N'-(2-sulfanylbenzoyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-13(9-5-1-3-7-11(9)19)15-16-14(18)10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDWFVITTFIUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327935
Record name N,N'-Bis(2-mercaptobenzoyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292615-41-9, 1217678-56-2
Record name 2-Mercaptobenzoic acid 2-(2-mercaptobenzoyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292615-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(2-mercaptobenzoyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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